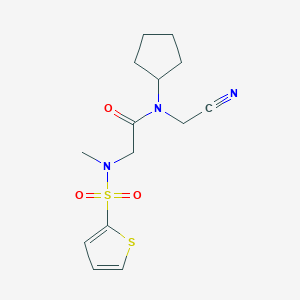

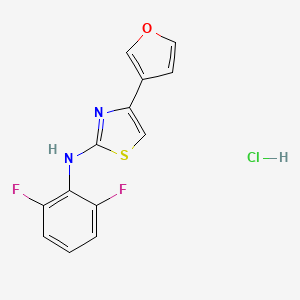

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It has been found that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, making them of interest in the fields of medicine and agriculture .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, it’s known that 1,2,4-oxadiazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole core, a phenyl group, a pyrrolidinyl group, and a pyridinyl group . The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone: and its derivatives exhibit antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics .

Antiviral Activity

These compounds also demonstrate antiviral properties. Their ability to inhibit viral replication or entry into host cells makes them valuable in the fight against viral infections .

Blood Pressure Regulation

Some derivatives of this compound class have been investigated for their potential to regulate blood pressure. Understanding their mechanisms of action could lead to new antihypertensive drugs .

Antifungal Effects

Researchers have found that certain derivatives possess antifungal activity. These compounds could be useful in treating fungal infections in both humans and plants .

Anticancer Potential

The 1,3,4-oxadiazole scaffold has shown promise as an anticancer agent. Its diverse mode of action—targeting growth factors, enzymes, kinases, and other pathways—makes it an exciting area of research in cancer drug discovery .

Plant Protection Agents

Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles find applications in agriculture. For instance, combining them with 3,5-dihalophenoxypyridines results in effective herbicides .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQBZIDHMQOSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)

![8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B2397319.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2397325.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2397326.png)

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)